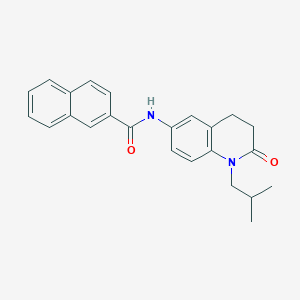

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

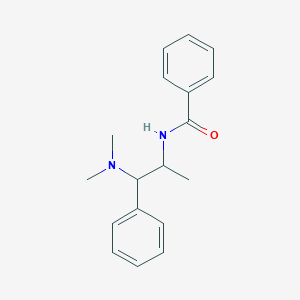

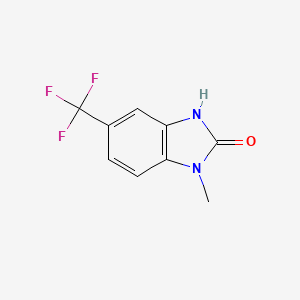

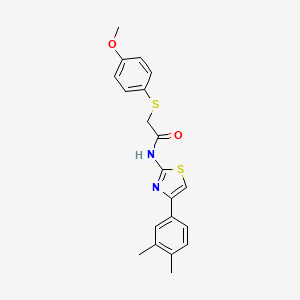

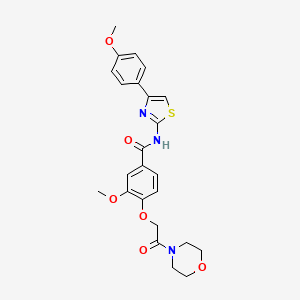

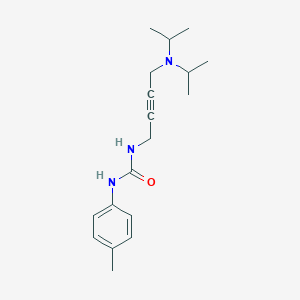

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a useful research compound. Its molecular formula is C24H24N2O2 and its molecular weight is 372.468. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Protein Kinase Inhibition Isoquinolinesulfonamides, structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, have been studied as inhibitors of various protein kinases. These compounds exhibit selective inhibition toward certain protein kinases, including cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent (protein kinase C) protein kinases. Such inhibitors can play a critical role in the regulation of cellular processes and have potential therapeutic applications in diseases where protein kinase regulation is disrupted (Hidaka et al., 1984).

2. Structural Analysis and Degradation Studies Research on the degradation of chiral 1,3-dimethyl substituted di- and tetrahydroisoquinolines, closely related to the chemical structure of interest, has provided insights into the absolute configuration of such compounds. These studies are significant for understanding the chemical nature and potential applications of similar compounds in medicinal chemistry and drug design (Bringmann et al., 1991).

3. Biosynthetic Pathways in Plant Metabolism The biosynthesis of isoquinoline alkaloids, which share structural similarities with this compound, has been a subject of study. Such alkaloids have been shown to originate from acetate units, indicating a novel pathway distinct from the traditional aromatic amino acid-derived pathways. This research enhances our understanding of plant secondary metabolite production and can guide the development of bioactive compounds (Bringmann & Feineis, 2001).

4. Antitumor Properties Substituted naphthalimides, which include structural elements similar to the compound , have demonstrated significant antitumor activities. Studies have shown that such compounds can induce cell cycle arrest and apoptosis in tumor cells, making them potential candidates for anticancer therapy (Mukherjee et al., 2010).

5. Applications in Organic Electronics The conjugation of naphthalenediimide and benzoisoquinoline-dione functionalities, akin to the structure of interest, has led to the development of novel non-fullerene electron acceptors for bulk-heterojunction photovoltaic devices. These studies contribute to the advancement of organic electronics and the development of efficient photovoltaic materials (Srivani et al., 2017).

Propiedades

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c1-16(2)15-26-22-11-10-21(14-19(22)9-12-23(26)27)25-24(28)20-8-7-17-5-3-4-6-18(17)13-20/h3-8,10-11,13-14,16H,9,12,15H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAONTEJIESYNOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine](/img/structure/B2471522.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2471527.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2471528.png)